Home > Products > Screening Compounds P143214 > 3-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide
3-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide -

3-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide

Catalog Number: EVT-5515231
CAS Number:
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)benzamide (GSK3787)

    Compound Description: This compound is a potent and selective ligand for peroxisome proliferator-activated receptor delta (PPARδ). [] It exhibits covalent binding to Cys249 within the PPARδ binding pocket, leading to the antagonism of PPARδ transcriptional activity. [] GSK3787 effectively inhibits basal CPT1a gene transcription, highlighting its potential as a tool for studying PPARδ cell biology and pharmacology. []

2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine

    Compound Description: This compound demonstrates high affinity for nicotinic acetylcholine receptors (nAChRs), specifically showing high affinity to α4β2 nAChR subtypes with a Ki of 28 pM. [] Its promising in vitro binding profile has prompted its selection for developing 11CH3-labeled derivatives for potential use as PET imaging agents for nAChRs. []

N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide

    Compound Description: This benzamide derivative exhibits neuroleptic activity, displaying approximately 15 times greater potency than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] The compound belongs to a series of linear alkane-1,2-diamine benzamides, structurally designed as potential neuroleptics. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: This benzamide derivative demonstrates potent neuroleptic activity. [] In rat models, it exhibits significantly higher potency in inhibiting apomorphine-induced stereotyped behavior compared to haloperidol and metoclopramide, surpassing their potency by 13 and 408 times, respectively. [] Notably, YM-09151-2 shows a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential as a therapeutic agent for psychosis with potentially reduced side effects. []

4‐Amino‐3‐chloro‐N‐(2‐diethylamino‐ethyl) benzamide (3‐CPA)

    Compound Description: This benzamide derivative serves as the parent compound for N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA), displaying lower Cmax and shorter elimination half-life in rats. [] It exhibits a significantly lower bioavailability compared to NACPA. []

N‐acetylamino‐3‐chloro‐N‐(2‐diethylamino‐ethyl) benzamide (NACPA)

    Compound Description: NACPA is a benzamide derivative with potential for immune modulation. [] It exhibits favorable pharmacokinetic properties compared to its parent compound, 3-CPA, including higher Cmax, longer elimination half-life, and greater bioavailability in rats. [] NACPA displays preferential accumulation in the spleen, particularly in lymphocyte-related cells. [] In vitro studies demonstrate its ability to inhibit human lymphocyte proliferation, interferon-gamma production, and chemotaxis. []

4-Chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

    Compound Description: 4b is a novel benzamide derivative exhibiting potent anti-inflammatory and analgesic properties, attributed to its ability to inhibit cyclooxygenase 2 (COX2) with selectivity comparable to celecoxib. [] It demonstrates significantly greater accessibility to the central nervous system (CNS) than celecoxib, exhibiting 32-fold higher CNS penetration. [] This enhanced CNS accessibility makes 4b a promising candidate for investigating its therapeutic potential in treating neuropathic pain, particularly in conditions involving both the central and peripheral nervous systems. []

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide (1.123I)

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound is a potent and selective glycine transporter 1 (GlyT1) inhibitor, designed by combining different chemotypes to enhance its inhibitory activity. [] It demonstrates significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects. [] Its powerful GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient brain penetration in rats highlight its potential as a drug candidate for schizophrenia. []

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

    Compound Description: This compound's crystal structure reveals a nearly planar quinazolinone ring system with an imide unit oriented almost perpendicular to it. [] The two chlorobenzene rings adopt a dihedral angle of 40.50(7)°. [] Weak C—H⋯O interactions link the molecules within the crystal lattice, forming a three-dimensional array. []

5-Chloro-2-methoxy-n-[2-(4-sulfamoylphenyl)ethyl]benzamide (Glyburide Analogue, GA)

    Compound Description: This compound is a glyburide analogue investigated for its pharmacokinetic properties. [] A novel bioanalytical method was developed and validated for the quantitative analysis of GA in mouse plasma and whole blood using micro-extraction and liquid chromatography-tandem mass spectrometry. []

5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82)

    Compound Description: This benzamide derivative exhibits potent antagonistic activity at both dopamine D2 and serotonin 5-HT3 receptors. [] Its high affinity for both receptors makes it a potential candidate for development as a broad-spectrum antiemetic agent. []

(R)-5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxamide (AS-8112)

    Compound Description: This pyridine-3-carboxamide derivative exhibits potent antagonistic activity at both dopamine D2 and serotonin 5-HT3 receptors, surpassing the potency of metoclopramide. [] In vivo studies demonstrate its effectiveness in inhibiting emetic episodes induced by cisplatin and morphine in animal models. [] Its potent dual receptor antagonism and promising antiemetic properties make it a potential candidate for further development as a broad-spectrum antiemetic agent. []

N-(2-Ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)

    Compound Description: This radiolabeled compound, specifically labeled with carbon-14, was synthesized through a modified four-step route. [] The key step in its synthesis involves an amination/cyclization reaction sequence. [] The development of a radiolabeled version allows for tracking and studying its distribution and metabolism in biological systems. []

2-Allyloxy-4-chloro-N-(2-piperidinoethyl) benzamide (264CP)

    Compound Description: This compound exhibits antitussive activity, demonstrating greater potency compared to its diethylaminoethyl analogue (264-CE). [] The introduction of a piperidino group, replacing the diethylamino group in 264-CE, significantly enhances its antitussive activity. []

Properties

Product Name

3-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide

IUPAC Name

3-chloro-N-(1-pyridin-4-ylethyl)benzamide

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

InChI

InChI=1S/C14H13ClN2O/c1-10(11-5-7-16-8-6-11)17-14(18)12-3-2-4-13(15)9-12/h2-10H,1H3,(H,17,18)

InChI Key

NNZKAMKPPLZJOH-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.